molecular formula C17H15N3O3S B2741698 (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol CAS No. 305852-44-2

(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

Cat. No. B2741698
CAS RN: 305852-44-2
M. Wt: 341.39
InChI Key: SLQVUUDOKHUMEC-ZCXUNETKSA-N
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Description

(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol, also known as NPE-TAZ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has a nitrophenyl and phenylimino group attached to its structure.

Scientific Research Applications

Catalytic Applications

Mono and dinuclear M2+ chelates, derived from similar thiazole compounds, have been studied as catalysts for the hydrolysis of organophosphate triesters. These complexes facilitate the breakdown of organophosphates, suggesting potential applications in environmental remediation and detoxification processes (Clewley, Ślebocka-tilk, & Brown, 1989).

Synthesis and Characterization

The synthesis and spectral characterization of thiazole-phenol complexes with zinc(II) ions demonstrate the versatility of thiazole compounds in forming stable metal complexes. These complexes have been studied for their solvent effects on complexation, indicating their potential utility in designing novel coordination compounds with specific properties (Tavman, 2006).

Mechanistic Studies

Investigations into the kinetics and mechanisms of reactions involving thiazole derivatives offer insights into their reactivity. For example, the study of the pyridinolysis of S-4-nitrophenyl thiobenzoates in aqueous ethanol has provided valuable information on reaction mechanisms, potentially guiding the development of new synthetic methodologies (Castro et al., 2004).

Photophysical Properties

Thiazole-containing metallo phthalocyanines have been synthesized and their photophysical properties explored. These compounds exhibit fluorescence quenching with benzoquinone, highlighting their potential applications in sensors and photovoltaic devices (Yenilmez, Sevim, & Bayır, 2013).

Antibacterial Activity

Novel thiazolidin-4-one derivatives, synthesized via ultrasound-assisted methods, have demonstrated significant antibacterial activity. This highlights the potential of thiazole derivatives in the development of new antimicrobial agents (Kerru et al., 2020).

properties

IUPAC Name

2-[4-(4-nitrophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-11-10-19-16(13-6-8-15(9-7-13)20(22)23)12-24-17(19)18-14-4-2-1-3-5-14/h1-9,12,21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQVUUDOKHUMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

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